4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine
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Overview
Description
4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H9ClN4. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine are Cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are promising therapeutic targets for cancer therapy .
Mode of Action
This compound binds directly to CDK6 and CDK9 . This binding results in the suppression of their downstream signaling pathways .
Biochemical Pathways
The compound’s interaction with CDK6 and CDK9 affects the cell cycle progression . By inhibiting these kinases, the compound blocks the cell cycle, thereby inhibiting cell proliferation .
Result of Action
The inhibition of CDK6 and CDK9 by this compound leads to the suppression of cell proliferation . This is achieved by blocking cell cycle progression and inducing cellular apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5,6-dimethylpyrimidine with pyrimidine-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like THF or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Materials Science: It is employed in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine: A similar compound with a pyrrolidine ring instead of a pyrimidine ring.
2-Chloropyrimidine: A simpler pyrimidine derivative with a chlorine atom at position 2.
Uniqueness
4-Chloro-5,6-dimethyl-2-(pyrimidin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrimidine rings make it particularly versatile for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyrimidin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-7(2)14-10(15-8(6)11)9-12-4-3-5-13-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNNAWGNIVCWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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